molecular formula C19H23FN2O4S B10887054 1-(2,3-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(2,3-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B10887054
M. Wt: 394.5 g/mol
InChI Key: WIKNULOIZWOVPU-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 4-fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2,3-Dimethoxybenzyl Group: This step involves the alkylation of the piperazine ring with 2,3-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonylation with 4-Fluorobenzenesulfonyl Chloride: The final step is the sulfonylation of the piperazine derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

    Reduction: Formation of the corresponding sulfide derivative.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(2,3-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include various receptors and enzymes in biological systems.

    Pathways Involved: The compound may interact with signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    1-(2,3-Dimethoxybenzyl)piperazine: Lacks the sulfonyl and fluorophenyl groups.

    4-[(4-Fluorophenyl)sulfonyl]piperazine: Lacks the 2,3-dimethoxybenzyl group.

    1-Benzyl-4-[(4-fluorophenyl)sulfonyl]piperazine: Similar structure but with different substituents.

Uniqueness: 1-(2,3-Dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H23FN2O4S

Molecular Weight

394.5 g/mol

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23FN2O4S/c1-25-18-5-3-4-15(19(18)26-2)14-21-10-12-22(13-11-21)27(23,24)17-8-6-16(20)7-9-17/h3-9H,10-14H2,1-2H3

InChI Key

WIKNULOIZWOVPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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